molecular formula C21H19FN4O3S B2775382 N-(tert-butyl)-6-(4-fluorophenyl)-2-[4-(2-thienylacetyl)piperazin-1-yl]imidazo[2,1-b][1,3,4]thiadiazol-5-amine CAS No. 1113102-32-1

N-(tert-butyl)-6-(4-fluorophenyl)-2-[4-(2-thienylacetyl)piperazin-1-yl]imidazo[2,1-b][1,3,4]thiadiazol-5-amine

Cat. No. B2775382
CAS RN: 1113102-32-1
M. Wt: 426.47
InChI Key: FRDGFYZLXIJWJB-UHFFFAOYSA-N
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Description

N-(tert-butyl)-6-(4-fluorophenyl)-2-[4-(2-thienylacetyl)piperazin-1-yl]imidazo[2,1-b][1,3,4]thiadiazol-5-amine is a useful research compound. Its molecular formula is C21H19FN4O3S and its molecular weight is 426.47. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

The microwave-assisted synthesis technique has been applied to create hybrid molecules containing significant structural elements such as penicillanic acid or cephalosporanic acid moieties. These synthesized compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, demonstrating moderate to good effectiveness against test microorganisms. This approach highlights the potential for developing new antibacterial and enzymatic inhibitors using complex organic molecules as starting points (Başoğlu et al., 2013).

Anticancer Agents Development

A focus on synthesizing novel 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives has shown potent anticancer activities. Specific analogues of this structural class were evaluated for their cytotoxic effects on leukemia cells, with some derivatives displaying strong cytotoxicity suggesting their potential as chemotherapeutic agents (Karki et al., 2011).

Antimicrobial Activity

Compounds structurally related to N-(tert-butyl)-6-(4-fluorophenyl)-2-[4-(2-thienylacetyl)piperazin-1-yl]imidazo[2,1-b][1,3,4]thiadiazol-5-amine have been synthesized and evaluated for their antimicrobial efficacy. Studies have shown that novel derivatives of 1,3,4-thiadiazoles and triazoles exhibit moderate activity against both gram-positive and gram-negative bacterial strains, highlighting their potential in developing new antibacterial agents (Darekar et al., 2020).

Antimycobacterial Activity

Research into fluorinated benzothiazolo imidazole compounds, which share a commonality in structural complexity with N-(tert-butyl)-6-(4-fluorophenyl)-2-[4-(2-thienylacetyl)piperazin-1-yl]imidazo[2,1-b][1,3,4]thiadiazol-5-amine, has demonstrated promising antimycobacterial activity. This indicates the potential use of such molecules in the treatment of mycobacterial infections (Sathe et al., 2011).

properties

IUPAC Name

N-(3-fluorophenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3S/c1-25-16-8-7-14(29-3)10-15(16)18-19(25)20(28)26(2)21(24-18)30-11-17(27)23-13-6-4-5-12(22)9-13/h4-10H,11H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDGFYZLXIJWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-6-(4-fluorophenyl)-2-[4-(2-thienylacetyl)piperazin-1-yl]imidazo[2,1-b][1,3,4]thiadiazol-5-amine

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